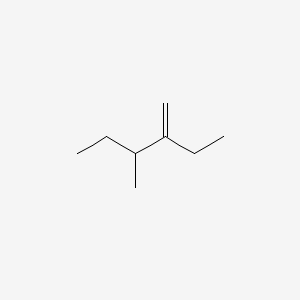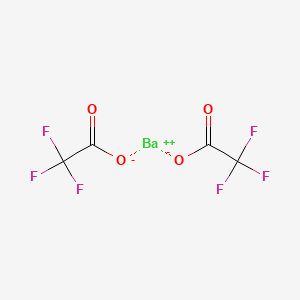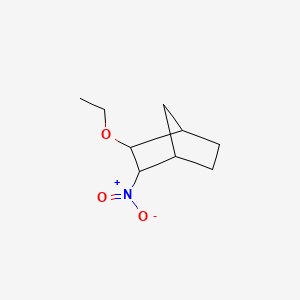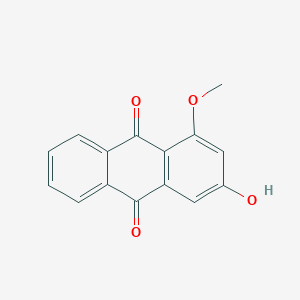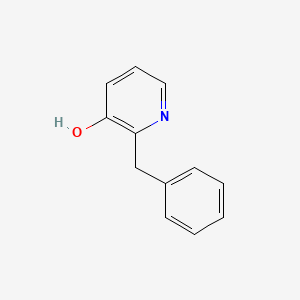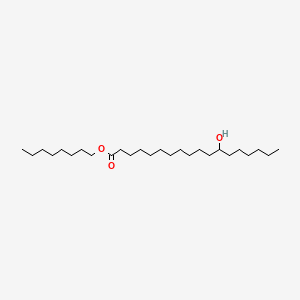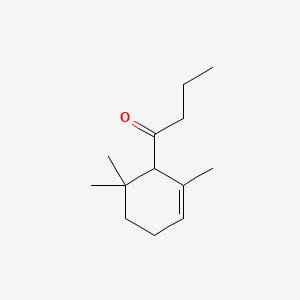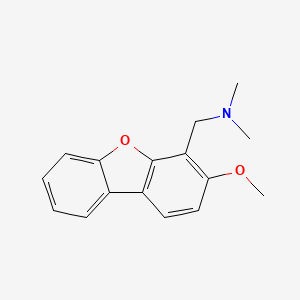
Oxiranecarbonitrile, 3-(1-methylethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Oxiranecarbonitrile, 3-(1-methylethyl)-, typically involves the reaction of an appropriate epoxide with a cyanide source under controlled conditions . One common method is the reaction of 3-(1-methylethyl)oxirane with sodium cyanide in the presence of a suitable solvent, such as dimethyl sulfoxide (DMSO), at elevated temperatures . The reaction proceeds through nucleophilic substitution, where the cyanide ion attacks the less hindered carbon atom of the epoxide ring, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of Oxiranecarbonitrile, 3-(1-methylethyl)-, may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product . The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Oxiranecarbonitrile, 3-(1-methylethyl)-, undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can react with nucleophiles, such as amines and alcohols, to form substituted products.
Oxidation: The compound can be oxidized to form corresponding oxiranecarboxylic acids.
Reduction: The compound can be reduced to form corresponding oxiranemethanols.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium cyanide, amines, and alcohols in solvents like DMSO or ethanol at elevated temperatures.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
Nucleophilic Substitution: Substituted oxiranecarbonitriles.
Oxidation: Oxiranecarboxylic acids.
Reduction: Oxiranemethanols.
Applications De Recherche Scientifique
Oxiranecarbonitrile, 3-(1-methylethyl)-, has several scientific research applications:
Mécanisme D'action
The mechanism of action of Oxiranecarbonitrile, 3-(1-methylethyl)-, involves its reactivity towards nucleophiles and electrophiles . The compound’s epoxide ring is highly strained, making it susceptible to nucleophilic attack . The cyanide group can also participate in various chemical transformations, contributing to the compound’s versatility in synthetic applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
Oxirane (Ethylene Oxide): A simpler analog with a similar epoxide ring structure but without the cyanide group.
3-Methyl-3-(1-methylethyl)oxirane-2-carbonitrile: A closely related compound with an additional methyl group.
Uniqueness
The combination of these functional groups allows for diverse chemical transformations and makes it a valuable compound in various research and industrial contexts .
Propriétés
Formule moléculaire |
C6H9NO |
|---|---|
Poids moléculaire |
111.14 g/mol |
Nom IUPAC |
3-propan-2-yloxirane-2-carbonitrile |
InChI |
InChI=1S/C6H9NO/c1-4(2)6-5(3-7)8-6/h4-6H,1-2H3 |
Clé InChI |
SEGYKVGTXNCOAK-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1C(O1)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


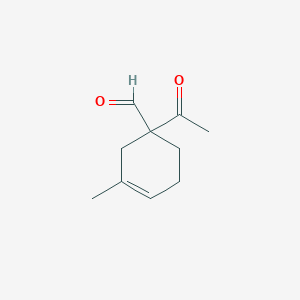
![[(2S,3R,4S,5S,6R)-5-[(2S,4R,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-2-[[(4R,5S,6S,7R,9R,10R,11E,13E,16R)-10-[(2R,5S,6R)-5-(dimethylamino)-6-methyloxan-2-yl]oxy-4-hydroxy-5-methoxy-9,16-dimethyl-2-oxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-6-yl]oxy]-6-methyloxan-3-yl] acetate](/img/structure/B13827890.png)
![1-[[(4-Hydroxyphenyl)ethyl]amino]-1-propanone hydrochloride](/img/structure/B13827901.png)
